2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing carbazole frameworks. The reaction involves the cyclization of phenylhydrazones with cyclohexanone derivatives under acidic conditions . Another method includes the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .
Industrial Production Methods
For industrial-scale production, the Fischer indole synthesis is often preferred due to its operational simplicity and high yields. The use of ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the process . These methods allow for the large-scale synthesis of the compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted carbazoles .
Scientific Research Applications
2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. Additionally, it can bind to DNA, leading to the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-tetrahydrocarbazole
- 2,3,4,9-tetrahydro-1H-carbazole
- 4-phenyl-2,3,4,9-tetrahydro-1H-carbazole
Uniqueness
Compared to these similar compounds, 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide exhibits unique properties due to the presence of the phenylacetamide group. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry .
Properties
Molecular Formula |
C20H20N2O |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N2O/c23-19(13-14-7-2-1-3-8-14)21-18-12-6-10-16-15-9-4-5-11-17(15)22-20(16)18/h1-5,7-9,11,18,22H,6,10,12-13H2,(H,21,23) |
InChI Key |
QCTHKQTWXKOCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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